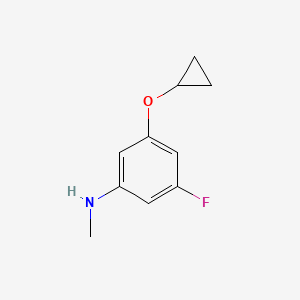
3-Cyclopropoxy-5-fluoro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-fluoro-N-methylaniline is a chemical compound with the CAS Number: 1243481-34-6 . It has a molecular weight of 181.21 and its IUPAC name is N-[3-(cyclopropyloxy)-5-fluorophenyl]-N-methylamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Cyclopropoxy-5-fluoro-N-methylaniline is 1S/C10H12FNO/c1-12-8-4-7(11)5-10(6-8)13-9-2-3-9/h4-6,9,12H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Cyclopropoxy-5-fluoro-N-methylaniline is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Cyclopropylamines and Their Oxidation
Cyclopropylamines, structurally related to 3-Cyclopropoxy-5-fluoro-N-methylaniline, have been studied for their unique reactivity, particularly in the context of oxidative N-dealkylation. A study by Shaffer et al. (2001) explores the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, highlighting the potential of cyclopropylamines in probing reactions catalyzed by cytochrome P450 enzymes (Shaffer, Morton, & Hanzlik, 2001).
Photocatalytic Applications
Photocatalysis is another area where related compounds exhibit significant potential. Lin and Lin (2014) investigated the photocatalytic oxidation of 5-fluorouracil, a compound structurally related to 3-Cyclopropoxy-5-fluoro-N-methylaniline, highlighting the effectiveness of photocatalytic processes in degrading pharmaceuticals in aqueous environments (Lin & Lin, 2014).
Drug Resistance Mechanisms
The role of certain compounds in conferring resistance to chemotherapeutic agents like 5-fluorouracil is another crucial area of study. Research by Pratt et al. (2005) shows that the multidrug resistance protein 5 (ABCC5) can transport monophosphorylated metabolites of 5-fluorouracil, suggesting a mechanism of resistance in cancer therapies. This research underscores the importance of understanding the interactions between drugs and resistance proteins, potentially guiding the development of compounds to circumvent resistance (Pratt et al., 2005).
Chemical Synthesis and Functionalization
The synthesis and functionalization of cyclopropane rings, which are core components of 3-Cyclopropoxy-5-fluoro-N-methylaniline, represent a significant area of interest. Research into the catalytic 1,3-difunctionalization of cyclopropanes, as discussed by Banik, Mennie, and Jacobsen (2017), provides insights into methodologies for introducing electronegative substituents into cyclopropane rings, potentially offering a versatile tool for modulating molecular shape and function (Banik, Mennie, & Jacobsen, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using only in well-ventilated areas .
Propiedades
IUPAC Name |
3-cyclopropyloxy-5-fluoro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12-8-4-7(11)5-10(6-8)13-9-2-3-9/h4-6,9,12H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDZTBJTFDKNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)F)OC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-5-fluoro-N-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

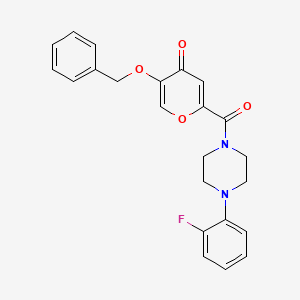
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

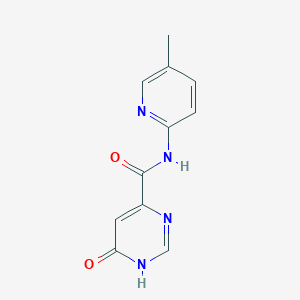
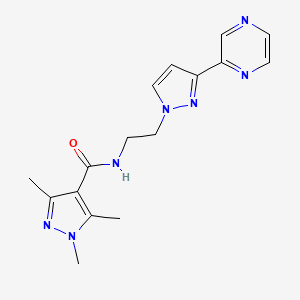
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)
![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)
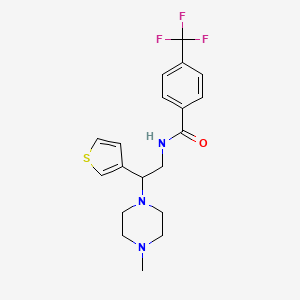
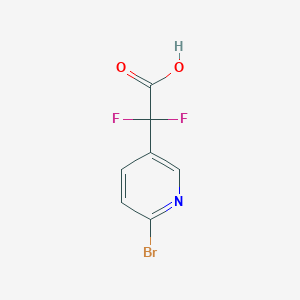
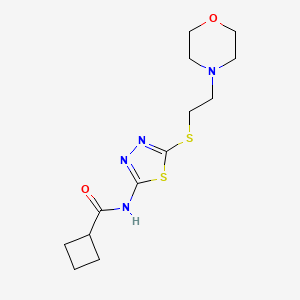
![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)
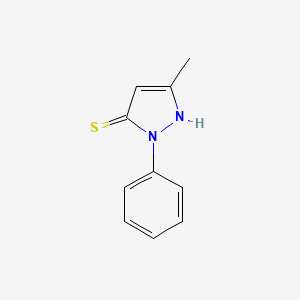
![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)
![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)